3-(2-Hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one
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Overview
Description
3-(2-Hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxyacetophenone and 2-naphthaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Potential use in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Chalcone: The parent compound of the chalcone family, which lacks the hydroxy and naphthyl groups.
Flavonoids: A class of compounds structurally related to chalcones, known for their diverse biological activities.
Curcumin: A well-known natural compound with a similar structure, possessing anti-inflammatory and antioxidant properties.
Uniqueness
3-(2-Hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one is unique due to the presence of both a hydroxy group and a naphthyl group, which confer distinct chemical properties and potential biological activities. These structural features may enhance its reactivity and interactions with biological targets, making it a compound of interest for further research and development.
Properties
CAS No. |
57221-61-1 |
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Molecular Formula |
C19H14O2 |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
(E)-3-(2-hydroxyphenyl)-1-naphthalen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C19H14O2/c20-18-8-4-3-6-15(18)11-12-19(21)17-10-9-14-5-1-2-7-16(14)13-17/h1-13,20H/b12-11+ |
InChI Key |
JAQHDCXOLGCUPY-VAWYXSNFSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C/C3=CC=CC=C3O |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=CC=CC=C3O |
Origin of Product |
United States |
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